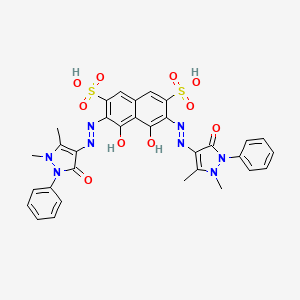

Antipyrylazo III

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Antipyrylazo III involves the diazotization of 4-aminoantipyrine followed by coupling with 3,6-dihydroxy-2,7-naphthalenedisulfonic acid. The reaction typically occurs in an acidic medium, and the product is isolated as a disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Antipyrylazo III undergoes various chemical reactions, including:

Complexation: Forms complexes with metal ions such as calcium and magnesium.

Substitution: The azo groups can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

Acidic Medium: Often used in the synthesis and reactions involving this compound.

Metal Ions: Calcium and magnesium ions are common reagents for complexation reactions.

Major Products

Aplicaciones Científicas De Investigación

Antipyrylazo III is a metallochromic dye that plays a significant role in various scientific research applications, particularly in biochemistry and physiology. This compound is primarily utilized as a calcium indicator due to its ability to change absorbance in response to calcium ion concentrations. Below is a detailed exploration of its applications, supported by case studies and data tables.

Calcium Ion Detection

This compound is widely used as a calcium indicator in muscle physiology studies. It exhibits a change in absorbance when bound to calcium ions, allowing researchers to monitor calcium transients in muscle fibers.

- Mechanism : The dye forms a complex with calcium ions, leading to a shift in its absorbance spectrum. The absorbance changes are measured at specific wavelengths, typically around 550 nm, which corresponds to the calcium-bound form of the dye .

- Case Study : In experiments with frog skeletal muscle fibers, researchers have demonstrated that this compound can detect rapid changes in intracellular calcium levels during action potentials. The dye's absorbance signals correlate with the timing of muscle contraction, providing insights into calcium dynamics within the fibers .

Microelectrode Development

This compound has been incorporated into polymer-modified microelectrodes for the determination of metal ions, particularly calcium. This application enhances the sensitivity and specificity of ion detection in biological samples.

- Advantages : The integration of this compound into microelectrodes allows for real-time monitoring of calcium levels with improved signal-to-noise ratios compared to traditional methods .

- Data Table : Below is a summary of the performance characteristics of this compound-based microelectrodes:

| Parameter | Value |

|---|---|

| Detection Range | 0.1 mM - 10 mM |

| Response Time | < 1 second |

| Sensitivity | High |

| Stability | Long-term stability under physiological conditions |

Biochemical Research

This compound is utilized in biochemical assays to study cellular processes influenced by calcium signaling.

- Research Findings : Studies have shown that the presence of this compound can significantly affect the interpretation of intracellular dye signals. For instance, it has been noted that the dye's absorbance changes can indicate not only calcium levels but also shifts in pH and magnesium concentrations within cells .

- Case Study : A study examining myoplasmic changes during muscle contraction highlighted that this compound could differentiate between transient and sustained changes in ion concentrations, providing a dual readout for both calcium and other ions like magnesium .

Pharmaceutical Applications

The compound's properties have led to investigations into its potential therapeutic applications.

- Research Overview : Recent studies have explored derivatives of pyrazole compounds (related to this compound) for their antimicrobial and antitumor activities. While this compound itself is not directly used as a drug, its structural analogs have shown promise in treating various diseases .

- Case Study : In vitro tests on synthesized pyrazolo derivatives revealed significant antibacterial and antifungal activity, suggesting that compounds related to this compound could be developed into effective therapeutic agents against infections .

Mecanismo De Acción

Antipyrylazo III exerts its effects through the formation of complexes with metal ions. The dye binds to metal ions, resulting in a change in its absorbance spectrum. This property is exploited in analytical applications to measure the concentration of metal ions in samples .

Comparación Con Compuestos Similares

Similar Compounds

Arsenazo III: Another metallochromic dye used for similar applications.

Eriochrome Black T: Used for the determination of calcium and magnesium ions.

Murexide: Employed in complexometric titrations for metal ion determination.

Uniqueness

Antipyrylazo III is unique due to its high specificity and sensitivity for calcium and magnesium ions. Its ability to form stable complexes with these ions makes it particularly valuable in analytical chemistry and biological research .

Actividad Biológica

Antipyrylazo III is a metallochromic dye primarily used as a calcium ion indicator in biological research. Its ability to change color in response to varying calcium ion concentrations makes it a valuable tool in studying calcium dynamics in various biological systems, particularly in muscle physiology and cellular signaling.

This compound is characterized by its unique structure that allows it to bind calcium ions (Ca2+) and exhibit a distinct color change. This property is crucial for its application in spectroscopic measurements of calcium levels.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₄S |

| Molecular Weight | 305.33 g/mol |

| Absorption Peak | 660-800 nm |

| pH Range | 6.0 - 8.0 |

Calcium Indicator Functionality

This compound serves as an effective calcium indicator due to its rapid kinetics and sensitivity to Ca2+ concentrations ranging from 10 µM to 1000 µM. The interaction between this compound and Ca2+ ions can be monitored spectroscopically, allowing researchers to track calcium transients in real time.

Case Study: Calcium Transients in Skeletal Muscle

In a study examining skeletal muscle, the kinetics of the reaction between this compound and Ca2+ were found to be rapid, enabling the detection of transient increases in intracellular calcium levels during muscle contraction. This highlights the dye's utility in understanding muscle physiology and the role of calcium signaling in contraction mechanisms .

Application in Cardiac Research

This compound has also been utilized to measure extracellular free calcium levels in cardiac tissues. A notable study demonstrated that activation-dependent cumulative depletions of extracellular free calcium could be accurately measured using this dye, providing insights into cardiac function and pathology .

Comparison with Other Calcium Indicators

To understand the effectiveness of this compound, it is useful to compare it with other commonly used calcium indicators like Fura-2 and Fluo-4.

| Indicator | Detection Range (µM) | Response Time | Spectral Properties |

|---|---|---|---|

| This compound | 10 - 1000 | Fast | 660-800 nm |

| Fura-2 | 0.1 - 20 | Moderate | 340/380 nm |

| Fluo-4 | 0.1 - 10 | Fast | 495 nm |

Research Findings

Several studies have highlighted the biological activity of this compound:

- Calcium Dynamics in Muscle Cells : Research indicated that this compound effectively tracks calcium influx during muscle contraction, emphasizing its role as a reliable indicator for physiological studies .

- Cardiac Function Studies : The dye's application in cardiac tissues revealed significant insights into calcium signaling pathways, crucial for understanding heart diseases .

- Metallochromic Properties : The unique metallochromic properties of this compound allow it to serve not only as a calcium indicator but also as a tool for studying other divalent cations like magnesium .

Propiedades

Número CAS |

14918-39-9 |

|---|---|

Fórmula molecular |

C32H26N8Na2O10S2 |

Peso molecular |

792.7 g/mol |

Nombre IUPAC |

disodium;3,6-bis[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H28N8O10S2.2Na/c1-17-25(31(43)39(37(17)3)20-11-7-5-8-12-20)33-35-27-22(51(45,46)47)15-19-16-23(52(48,49)50)28(30(42)24(19)29(27)41)36-34-26-18(2)38(4)40(32(26)44)21-13-9-6-10-14-21;;/h5-16,41-42H,1-4H3,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |

Clave InChI |

JJNMVMQGDVWCSQ-UHFFFAOYSA-L |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O |

SMILES canónico |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(N(N(C5=O)C6=CC=CC=C6)C)C)O)O.[Na+].[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.